molecular formula C14H9F3O2 B13982030 2-(Trifluoromethyl)biphenyl-3-carboxylic acid

2-(Trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B13982030
M. Wt: 266.21 g/mol
InChI Key: HFMANPWDMFQZEB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups attached to a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

3-phenyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(18)19/h1-8H,(H,18,19)

InChI Key

HFMANPWDMFQZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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